molecular formula C26H29NO2 B1665048 (E)-4-Hydroxytamoxifen CAS No. 174592-47-3

(E)-4-Hydroxytamoxifen

Katalognummer B1665048
CAS-Nummer: 174592-47-3
Molekulargewicht: 387.5 g/mol
InChI-Schlüssel: TXUZVZSFRXZGTL-OCEACIFDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Less active isomer of (Z)-4-hydroxytamoxifen. Estrogen receptor modulator. Less active (Z)-4-hydroxytamoxifen isomer. Tamoxifen metabolite. Shows antiestrogenic effects in vivo. Orally active.
Afimoxifene is a tamoxifen metabolite with both estrogenic and anti-estrogenic effects. Afimoxifene has a higher affinity for the estrogen receptor than tamoxifen, and functions as an antagonist in breast cancer cells.
4-[1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol is a stilbenoid.

Wissenschaftliche Forschungsanwendungen

Breast Cancer Treatment

Afimoxifene: is an active metabolite of tamoxifen, a well-known drug used in the treatment of breast cancer . It acts as a selective estrogen receptor modulator (SERM), which means it can act as both an estrogen receptor agonist and antagonist depending on the tissue type. This dual action allows it to inhibit the growth of estrogen-dependent breast cancer cells while potentially providing some of the benefits of estrogen in other tissues.

Topical Application for Mastalgia

The compound has been formulated into a topical gel, potentially marketed under the brand name TamoGel , for the treatment of cyclical mastalgia . This condition involves breast pain associated with the menstrual cycle, and Afimoxifene gel has shown promising results in phase II clinical trials for alleviating symptoms with excellent tolerability and safety .

Gynecomastia Management

Afimoxifene: is under investigation for the treatment of gynecomastia, which is the benign enlargement of breast tissue in males . Its ability to modulate estrogen receptors could help reduce the proliferation of breast tissue, providing a non-invasive treatment option for this condition.

Fibrocystic Breast Disease

This compound is also being explored as a treatment for fibrocystic breast disease, a common condition characterized by lumpy, painful breasts . The anti-estrogenic properties of Afimoxifene may help in reducing the symptoms and improving the quality of life for patients suffering from this disease.

Keloid Scarring

Research suggests that Afimoxifene could be used in the management of keloid scarring . Keloids are raised scars that can grow much larger than the original wound. They are notoriously difficult to treat, and Afimoxifene ’s properties might inhibit the abnormal growth of scar tissue.

Estrogen-Dependent Conditions

As a SERM, Afimoxifene has potential applications in various estrogen-dependent conditions. Its tissue-selective action could be beneficial in conditions where estrogen plays a role, such as certain types of osteoporosis or cardiovascular disease .

Wirkmechanismus

Target of Action

(E)-4-Hydroxytamoxifen, also known as Afimoxifene, is a selective estrogen receptor modulator (SERM). Its primary targets are estrogen receptors (ERs), which are found in various tissues throughout the body, including the breast, uterus, and bone. ERs play a crucial role in regulating gene expression and affect cellular proliferation and differentiation in target tissues .

Mode of Action

Afimoxifene binds to ERs, blocking the binding of the body’s natural estrogens. This binding induces a conformational change in the receptor, resulting in an altered pattern of gene expression. As a result, Afimoxifene can inhibit the growth of estrogen-dependent breast cancer cells, acting as an antagonist in these tissues .

Biochemical Pathways

The binding of Afimoxifene to ERs affects various biochemical pathways. It inhibits the transcription of estrogen-responsive genes, leading to a decrease in the synthesis of DNA, RNA, and protein in estrogen-responsive tissues. This inhibition disrupts cell cycle progression, leading to cell growth arrest and potentially cell death .

Pharmacokinetics

The pharmacokinetics of Afimoxifene involves absorption, distribution, metabolism, and excretion (ADME). After oral administration, Afimoxifene is well absorbed and undergoes extensive first-pass metabolism in the liver. It is widely distributed in the body and binds extensively to plasma proteins. Afimoxifene is metabolized primarily by cytochrome P450 enzymes and is excreted in feces .

Result of Action

The molecular and cellular effects of Afimoxifene’s action include the inhibition of cell proliferation and induction of cell death in estrogen-dependent tissues. This leads to a reduction in the size of estrogen-dependent tumors, such as those found in breast cancer .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Afimoxifene. Factors such as pH, temperature, and the presence of other substances can affect the drug’s absorption, distribution, metabolism, and excretion. Additionally, individual patient factors, such as age, sex, genetic polymorphisms, and the presence of other diseases, can also influence the drug’s action .

Eigenschaften

IUPAC Name

4-[(E)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29NO2/c1-4-25(20-8-6-5-7-9-20)26(21-10-14-23(28)15-11-21)22-12-16-24(17-13-22)29-19-18-27(2)3/h5-17,28H,4,18-19H2,1-3H3/b26-25+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXUZVZSFRXZGTL-OCEACIFDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCN(C)C)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C(/C1=CC=C(C=C1)O)\C2=CC=C(C=C2)OCCN(C)C)/C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10169854
Record name (E)-4-Hydroxytamoxifen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10169854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-Hydroxytamoxifen

CAS RN

174592-47-3, 68392-35-8
Record name (E)-4-Hydroxytamoxifen
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=174592-47-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Afimoxifene, E-isomer
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174592473
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (E)-4-Hydroxytamoxifen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10169854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(1E)-1-{4-[2-(dimethylamino)ethoxy]phenyl}-2-phenylbut-1-en-1-yl]phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AFIMOXIFENE, E-ISOMER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AKE3PH0IML
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-4-Hydroxytamoxifen
Reactant of Route 2
(E)-4-Hydroxytamoxifen
Reactant of Route 3
Reactant of Route 3
(E)-4-Hydroxytamoxifen
Reactant of Route 4
Reactant of Route 4
(E)-4-Hydroxytamoxifen
Reactant of Route 5
(E)-4-Hydroxytamoxifen
Reactant of Route 6
(E)-4-Hydroxytamoxifen

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.